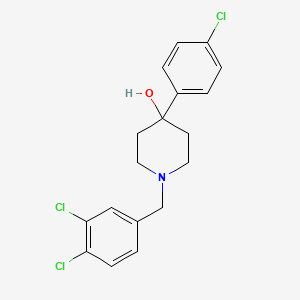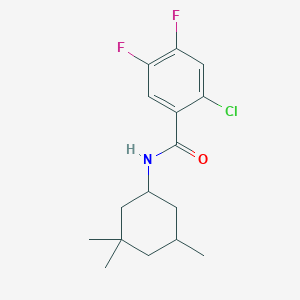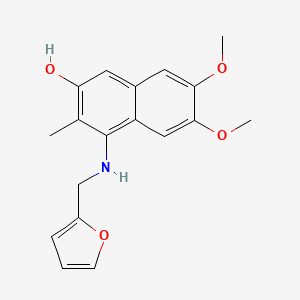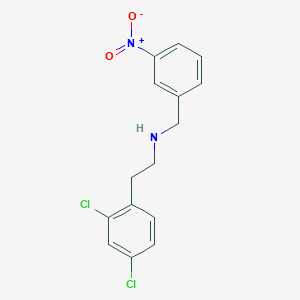![molecular formula C16H24N2O B5027386 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5027386.png)
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management. The chemical structure of this compound includes a phenyl group, a piperidine ring, and an acetamide moiety, which contribute to its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Steps: Such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues.
Biology: Investigated for its interactions with opioid receptors.
Medicine: Explored for potential analgesic properties.
Industry: Utilized in the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
2-Fluoroisobutyrfentanyl: Another fentanyl analogue with a fluorine substitution.
2-Methylacetylfentanyl: A methyl-substituted analogue of fentanyl.
Uniqueness
2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, efficacy, and safety profile .
特性
IUPAC Name |
2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)18-10-8-15(9-11-18)17-16(19)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYJWGKGOQYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![Methyl 4-[4-[(4-cyclohexyl-3-oxopiperazin-1-yl)methyl]-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B5027327.png)



![(5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5027349.png)


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-Methoxy-4-(naphthalen-1-YL)-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5027374.png)
![N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5027392.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B5027402.png)
